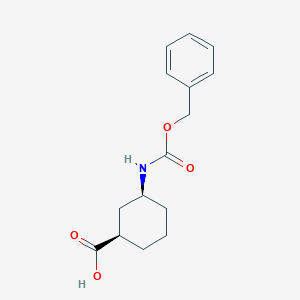

(1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Beschreibung

Eigenschaften

IUPAC Name |

(1R,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18)12-7-4-8-13(9-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEORMGXUMWZCU-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635077 | |

| Record name | (1R,3S)-3-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952616-39-6, 1259278-10-8 | |

| Record name | rel-(1R,3S)-3-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952616-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,3S)-3-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-cis-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid CAS number 1259278-10-8

Here is the in-depth technical guide for (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid .

Executive Summary

This compound (CAS 1259278-10-8) is a high-value chiral building block belonging to the class of conformationally restricted

Unlike flexible linear amino acids, the cyclohexane ring of this compound locks the amino and carboxyl groups into a specific spatial orientation. The (1R,3S) stereochemistry corresponds to the cis-1,3-disubstituted configuration, which predominantly adopts a diequatorial chair conformation . This structural rigidity is exploited in medicinal chemistry to improve metabolic stability (proteolysis resistance) and to lock pharmacophores into bioactive conformations for targets such as GABA receptors and serine proteases .

Chemical Identity & Stereochemical Analysis

Nomenclature and Structure

-

IUPAC Name: (1R,3S)-3-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid

-

Synonyms: (1R,3S)-3-(Cbz-amino)cyclohexanecarboxylic acid; N-Cbz-cis-3-aminocyclohexanecarboxylic acid (N-Cbz-cis-3-ACHC).

-

Molecular Formula:

[1] -

Molecular Weight: 277.32 g/mol

Stereochemistry and Conformation

The (1R,3S) configuration on a 1,3-disubstituted cyclohexane ring dictates a cis relationship between the substituents.

-

Configuration: The C1 carboxyl group and C3 amino group are on the same face of the ring.

-

Conformation: In the chair conformation, 1,3-cis substituents can exist as either diaxial (a,a) or diequatorial (e,e) . The diequatorial conformer is significantly more energetically stable (by ~5.4 kcal/mol) due to the lack of 1,3-diaxial steric interactions.

-

Implication: This molecule presents a rigid, extended scaffold with a defined distance (~5 Å) between the N-terminus and C-terminus, making it ideal for

-turn mimetic design.

Physicochemical Properties (Table)

| Property | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity | HPLC (Area %) | |

| Optical Purity | Chiral HPLC | |

| Melting Point | 148–152 °C (Typical for Cbz-derivatives) | DSC |

| Solubility | Soluble in MeOH, DMSO, DMF; Sparingly soluble in water | Solubility Screen |

| Specific Rotation | Polarimetry |

Synthetic Route & Process Chemistry

The synthesis of CAS 1259278-10-8 requires high stereocontrol to avoid the formation of the trans-isomer ((1R,3R) or (1S,3S)). The most robust industrial route utilizes enzymatic desymmetrization followed by a Curtius rearrangement .

Synthesis Workflow (Diagram)

Figure 1: Chemo-enzymatic synthesis of this compound ensuring high enantiomeric excess.

Detailed Protocol: Enzymatic Route

Step 1: Desymmetrization of Meso-Diester

The starting material, dimethyl cis-1,3-cyclohexanedicarboxylate, is a meso compound (achiral).

-

Reagent: Lipase AY-30 (from Candida rugosa or similar).

-

Conditions: Phosphate buffer (pH 7.0) / Toluene biphasic system.

-

Mechanism: The lipase selectively hydrolyzes the ester group at the pro-(S) center, yielding the (1S,3R)-mono-methyl ester with >98% e.e.

-

Critical Control Point: Monitor pH strictly; a drop in pH deactivates the enzyme. Use an autotitrator to maintain pH 7.0 with 1N NaOH.

Step 2: Curtius Rearrangement (Stereoretentive)

This step converts the carboxylic acid to an amine with retention of configuration.

-

Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Benzyl Alcohol.

-

Procedure:

-

Dissolve the monoester in dry Toluene.

-

Add TEA (1.1 eq) and DPPA (1.1 eq) at 0°C.

-

Heat to 80°C for 2 hours. Evolution of

gas indicates isocyanate formation. -

Add Benzyl Alcohol (1.5 eq) and reflux for 4 hours.

-

-

Outcome: Formation of the methyl ester of the target compound.[4]

Step 3: Final Saponification

-

Reagents: LiOH (2.0 eq), THF/Water (3:1).

-

Procedure: Stir at room temperature until TLC shows disappearance of the ester. Acidify to pH 2 with 1N HCl to precipitate the product.

-

Purification: Recrystallization from EtOAc/Hexanes yields the pure acid.

Applications in Drug Development[5]

Foldamers and Peptidomimetics

The primary utility of CAS 1259278-10-8 is as a monomer for

-

Mechanism: When oligomerized, cis-1,3-ACHC derivatives adopt a stable 14-helix secondary structure. This structure mimics the

-helix of natural proteins but is resistant to proteolytic degradation. -

Therapeutic Relevance: These foldamers are investigated as inhibitors of protein-protein interactions (PPIs), such as the p53-MDM2 interaction in cancer therapy.

GABA Analogues

As a rigid analogue of

-

Structure-Activity Relationship (SAR): The (1R,3S) isomer fixes the distance between the ammonium and carboxylate groups, allowing researchers to map the pharmacophore of GABA transporters (GAT) and receptors.

Fragment-Based Drug Discovery (FBDD)

In FBDD, the compound serves as a "rigid linker" fragment. Its defined vector angles (approx 120° between substituents) allow for the precise orientation of two warheads in bivalent inhibitors (e.g., for Thrombin or Factor Xa ).

Analytical Characterization & Quality Control

To ensure the integrity of the compound for research use, the following QC protocol is mandatory.

HPLC Method (Chiral Purity)

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm and 254 nm.

-

Acceptance Criteria: No single impurity > 0.5%; Enantiomeric excess > 98%.

NMR Validation (Self-Validating)

-

1H NMR (DMSO-d6):

- 12.1 (s, 1H, COOH) - Confirm acid.

- 7.35 (m, 5H, Ar-H) - Confirm Cbz group.

-

5.01 (s, 2H,

-

3.40 (m, 1H, H-3 axial) - The multiplicity and coupling constants (

- 2.20 (m, 1H, H-1 axial).

Handling and Stability

-

Storage: Store at +2°C to +8°C. Desiccate.

-

Stability: Stable for >2 years if protected from moisture. The Cbz group is stable to acidic and basic conditions typically used in peptide coupling but is cleaved by catalytic hydrogenation (

, Pd/C) or strong acids (HBr/AcOH). -

Safety: Irritant.[5] Wear standard PPE (gloves, goggles). Avoid inhalation of dust.

References

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180.

-

Allan, R. D., Johnston, G. A., & Twitchin, B. (1981). "Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-aminocyclohexanecarboxylic acid." Australian Journal of Chemistry, 34(10), 2231-2236.

-

Appella, D. H., et al. (1999). "Formation of Short, Stable Helices in Aqueous Solution by Beta-Amino Acid Hexamers." Journal of the American Chemical Society, 121(26), 6206-6212.

- Kobayashi, S., et al. (2000). "Enzymatic desymmetrization of meso-dicarboxylic acid diesters." Journal of Organic Chemistry, 65(21), 7221-7224. (Foundational method for 1,3-cyclohexane systems).

Sources

- 1. 1259278-10-8 | MFCD20259654 | this compound [aaronchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]

- 5. (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | C7H14ClNO2 | CID 12924497 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cbz Anchor: A Technical Guide to Carbobenzoxy Protection

Introduction: The Historic Anchor of Peptide Chemistry

The Carbobenzoxy group (Cbz or Z), introduced by Max Bergmann and Leonidas Zervas in 1932 , represents the foundational anchor of modern peptide synthesis. Before its inception, the synthesis of defined peptide sequences was chemically impossible due to the inability to selectively protect and deprotect amine functions without destroying the sensitive peptide bond.

The Cbz group operates on a simple yet elegant principle: it converts a nucleophilic amine into a stable, non-nucleophilic carbamate (

Mechanistic Foundations & Stability Profile

The Electronic Shield

The Cbz group protects amines by delocalizing the nitrogen lone pair into the carbonyl system. Unlike simple amides, the benzyloxy substituent adds a layer of steric bulk and unique cleavage susceptibility.

-

Base Stability: The Cbz group is completely stable to basic conditions (e.g., piperidine,

, dilute NaOH). This allows for the selective removal of Fmoc groups or base-catalyzed ester hydrolysis in the presence of Cbz. -

Acid Stability: Cbz is stable to mild acids (TFA, dilute HCl) used to remove Boc groups. This makes Cbz/Boc an effective orthogonal pair. However, it is labile to strong acids (HBr, HF, TFMSA).

The Orthogonality Matrix

Effective synthesis requires a "chessboard" strategy where protecting groups move independently.

| Protecting Group | Lability (Removal Condition) | Stability | Orthogonal To |

| Cbz (Z) | Bases, TFA, Nucleophiles | Boc, Fmoc, Alloc | |

| Boc | TFA, HCl (organic) | Bases, Hydrogenolysis* | Cbz, Fmoc |

| Fmoc | Piperidine, DBU | Acids, Hydrogenolysis | Cbz, Boc |

*Note: Boc is technically stable to hydrogenolysis, but prolonged exposure can lead to slow cleavage.

Installation Strategies: Causality in Reagent Choice

Choosing the right installation reagent is not merely a matter of availability but of reaction control and safety.

Benzyl Chloroformate (Cbz-Cl)[1][2]

-

The Reagent: A highly reactive, pungent liquid.

-

The Protocol: Typically requires Schotten-Baumann conditions (aqueous basic biphasic system).

-

Risk Factor: Cbz-Cl degrades to benzyl chloride and

, often pressurizing bottles stored in fridges.[1] Always vent old bottles carefully. -

Impurity: Commercial Cbz-Cl often contains benzyl chloride, which can permanently alkylate amines (N-benzylation) instead of protecting them.

Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide)

-

The Reagent: A stable, crystalline solid.[1]

-

The Advantage: It reacts under milder conditions and eliminates the risk of N-benzyl alkylation side reactions.

-

Recommendation: Use Cbz-OSu for precious substrates or when avoiding oligomerization is critical.

Figure 1: Decision matrix for Cbz installation. Cbz-OSu is preferred for high-purity applications to avoid N-benzyl impurities.

Deprotection Dynamics: The Core Technology

The removal of Cbz is where the "art" of synthesis meets rigorous kinetics.

Catalytic Hydrogenolysis (The Gold Standard)

This method is preferred because it is self-purifying . The byproducts are toluene (liquid) and carbon dioxide (gas), leaving the free amine often pure enough to proceed without chromatography.

-

Mechanism:

Critical Safety Note: Dry Pd/C is pyrophoric . Always wet the catalyst with an inert solvent (toluene or ethyl acetate) under nitrogen before adding the reaction solvent (methanol/ethanol).

Acidolysis (The "Brute Force" Alternative)

When the molecule contains reducible groups (alkenes, alkynes, organic halides) that would be destroyed by

-

Reagent: 33% HBr in Acetic Acid.

-

Mechanism: Protonation of the carbonyl oxygen followed by

attack of bromide on the benzylic carbon. -

Scavengers: This method generates benzyl bromide (a lacrimator and alkylating agent). Scavengers must be used to prevent re-alkylation of the liberated amine.

The Sulfur Problem (Catalyst Poisoning)

Sulfur (Cys, Met) poisons Pd catalysts by irreversibly binding to active sites.

-

Solution A: Use Liquid Ammonia/Sodium (Birch reduction conditions).

-

Solution B: Use strong acids (TFMSA/TFA) or HF.

-

Solution C: "Spiking" the hydrogenolysis with excess catalyst and high pressure (often costly and inconsistent).

Figure 2: Mechanistic pathway of Catalytic Hydrogenolysis. The spontaneous decarboxylation step drives the reaction to completion.

Experimental Protocols

Protocol A: Standard Installation (Schotten-Baumann)

Best for: Amino acids, robust primary amines.

-

Dissolution: Dissolve the amino acid (10 mmol) in 2N NaOH (15 mL) and cool to 0°C in an ice bath.

-

Addition: Simultaneously add Benzyl Chloroformate (12 mmol, 1.2 eq) and 2N NaOH (approx. 6 mL) dropwise over 30 minutes.

-

Why? You must maintain pH > 10 to keep the amine nucleophilic, but avoid pH > 12 to prevent hydrolysis of the Cbz-Cl.

-

-

Monitoring: Monitor pH with paper; keep it alkaline. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Workup: Wash the basic solution with Diethyl Ether (removes unreacted Cbz-Cl and Benzyl Alcohol).

-

Precipitation: Acidify the aqueous layer carefully with 6N HCl to pH 2. The Cbz-amino acid will precipitate (or oil out). Extract with Ethyl Acetate.

Protocol B: Catalytic Hydrogenolysis (Standard Deprotection)

Best for: Clean removal without chromatography.

-

Inerting: Flush a round-bottom flask with Nitrogen (

). -

Catalyst Loading: Add 10% Pd/C (10 wt% of the substrate mass) carefully. Warning: Do not add dry catalyst to methanol; it may ignite.

-

Wetting: Add 1-2 mL of Toluene or EtOAc to wet the catalyst.

-

Solvent: Add the Cbz-substrate dissolved in Methanol (0.1 M concentration).

-

Hydrogenation:

-

Balloon Method: Evacuate the flask (light vacuum) and backfill with

from a balloon. Repeat 3 times. -

Stirring: Stir vigorously. Hydrogen transfer relies on gas-liquid-solid mixing.

-

-

Completion: Monitor by TLC (usually 1-4 hours). The disappearance of the UV-active Cbz spot is diagnostic.

-

Filtration: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH.

-

Isolation: Concentrate the filtrate. The residue is the amine (often as a carbamate salt if not fully decarboxylated; mild heating or vacuum drives off remaining

).

Troubleshooting & Side Reactions

| Issue | Cause | Solution |

| Diketopiperazine (DKP) Formation | Occurs during deprotection of dipeptide esters. The free amine attacks the ester intramolecularly. | Avoid deprotecting dipeptide methyl/ethyl esters. Use t-Butyl esters or hydrolyze the ester before Cbz removal. |

| Incomplete Hydrogenolysis | Catalyst poisoning (S, amines) or poor mixing. | Add 1-5% Acetic Acid to the MeOH (protonates amines, preventing catalyst inhibition). Switch to Pd(OH)2 (Pearlman's Catalyst). |

| Fire/Ignition | Dry Pd/C contacting methanol vapors. | ALWAYS wet catalyst with inert solvent (toluene/water) under |

| N-Benzylation | Impure Cbz-Cl containing Benzyl Chloride.[1] | Use Cbz-OSu or distill Cbz-Cl (difficult/hazardous). |

References

-

Bergmann, M., & Zervas, L. (1932).[3] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201.

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[4] Wiley.[4][5][6][7]

-

BenchChem. (2025).[2] The Benzyloxycarbonyl (Cbz) Protecting Group: Technical Guide.

-

Total Synthesis. (2025). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

Sources

- 1. reddit.com [reddit.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. download.e-bookshelf.de [download.e-bookshelf.de]

- 5. Protective groups in organic synthesis by Theodora W. Greene | Open Library [openlibrary.org]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. researchgate.net [researchgate.net]

The Carbobenzoxy (Cbz/Z) Group in Peptide Synthesis: A Technical Guide

Executive Summary & Historical Context[1][2]

The introduction of the carbobenzoxy group (Cbz or Z) by Max Bergmann and Leonidas Zervas in 1932 marked the transition of peptide synthesis from a theoretical curiosity to a practical science. Before this innovation, the formation of peptide bonds was plagued by uncontrolled polymerization and racemization.

The Z-group functions as a urethane (carbamate) protecting group . Unlike simple acyl groups (like acetyl), the Z-group drastically suppresses racemization during activation and coupling. While the Fmoc and Boc strategies dominate modern Solid-Phase Peptide Synthesis (SPPS), the Z-group remains indispensable in:

-

Complex Solution-Phase Synthesis: Where orthogonality to both acid and base is required.

-

Side-Chain Protection: Particularly for Lysine (

-Z) and Ornithine. -

Industrial Scale-Up: Due to the cost-effectiveness of reagents and the cleanliness of hydrogenolytic deprotection.

Mechanistic Principles of Protection

The Chemistry of Introduction

The Z-group is typically introduced using Benzyl Chloroformate (Cbz-Cl) .[1][2] However, Cbz-Cl is highly reactive and can lead to the formation of dipeptides via mixed anhydride intermediates if not carefully controlled.

The Schotten-Baumann Condition: To prevent side reactions, the reaction is performed in an aqueous/organic biphasic system with a base (NaOH or NaHCO₃). The base serves two critical roles:

-

Neutralizes the HCl byproduct to drive the equilibrium.

-

Maintains the amino acid in its nucleophilic anionic form.

For sensitive substrates, N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is preferred as it avoids the release of strong acid chlorides and minimizes oligomerization.

Suppression of Racemization (The "Oxazolone" Mechanism)

A defining feature of the Z-group is its ability to preserve chiral integrity. Simple

Why Z-groups are safer: In urethane-protected amino acids (Z-AA-OH), the participation of the carbonyl oxygen is electronically suppressed. The ethoxy oxygen in the carbamate donates electron density to the carbonyl carbon, reducing the nucleophilicity of the carbonyl oxygen and making the formation of the oxazolone ring kinetically unfavorable.

Figure 1: Mechanistic divergence between N-Acyl (high racemization risk) and N-Z (stable) intermediates.

Deprotection Strategies: The Dual Pathway

The Z-group offers unique versatility because it can be cleaved by two entirely distinct mechanisms: Hydrogenolysis (reduction) and Acidolysis (strong acid).

Catalytic Hydrogenolysis (H₂/Pd-C)

This is the "cleanest" method in organic chemistry.

-

Mechanism: Palladium coordinates to the alkene/aromatic system. Hydrogen is added across the bond, cleaving the benzyl-oxygen bond.

-

Byproducts: Toluene (inert liquid) and Carbamic acid (which spontaneously decarboxylates to CO₂).

-

Advantages: Neutral conditions; no scavengers needed; quantitative yield.

-

Limitations: Cannot be used if the peptide contains Sulfur (Met, Cys) as it poisons the Pd catalyst.

Acidolysis (HBr/AcOH)

Used when hydrogenolysis is impossible (e.g., S-containing peptides).

-

Mechanism: Protonation of the carbamate carbonyl, followed by

or -

Reagents: 33% HBr in Acetic Acid, TFMSA, or HF.

-

Critical Note: The generated benzyl cation (

) is a potent electrophile. Scavengers (anisole, thioanisole) are mandatory to prevent alkylation of sensitive side chains (Trp, Tyr, Met).

Figure 2: Decision tree for Z-group deprotection based on peptide composition.

Orthogonality and Strategic Selection

The Z-group is crucial for "Orthogonal Protection Schemes," where different protecting groups can be removed independently.

| Feature | Z (Cbz) | Boc | Fmoc |

| Labile to Base | Stable | Stable | Yes (Piperidine) |

| Labile to Acid | Yes (Strong: HBr, HF) | Yes (Mild: TFA) | Stable |

| Labile to H₂/Pd | Yes | Stable | Stable (mostly) |

| Primary Use | Solution Phase, Side Chains | SPPS (Specialized) | SPPS (Standard) |

| Solubility | Lowers solubility | Improves solubility | Lowers solubility |

Strategic Insight: In a complex synthesis, one might use Fmoc for the N-terminus (removed by base), Boc for Lysine side chains (removed by TFA), and Z for the N-terminus of a fragment to be coupled later (removed by Hydrogenolysis, leaving Fmoc/Boc intact).

Experimental Protocols

Protocol A: Protection (Schotten-Baumann)

Objective: Synthesis of Z-L-Phenylalanine.

-

Preparation: Dissolve L-Phenylalanine (10 mmol) in 10 mL of 2N NaOH (20 mmol). Cool to 0°C in an ice bath.

-

Addition: Add Benzyl chloroformate (11 mmol, 1.1 eq) dropwise over 30 minutes. Crucial: Simultaneously add 2N NaOH dropwise to maintain pH between 9-10.

-

Reaction: Stir vigorously at 0°C for 1 hour, then warm to room temperature for 1 hour.

-

Workup:

-

Extract with diethyl ether (2x) to remove unreacted Cbz-Cl. Discard organic layer.[3]

-

Acidify the aqueous layer carefully with 5N HCl to pH 2 (Congo Red indicator). The Z-amino acid will precipitate as an oil or solid.

-

Extract into Ethyl Acetate, dry over MgSO₄, and concentrate.

-

-

Validation: Check purity via TLC (CHCl₃/MeOH/AcOH 85:10:5).

Protocol B: Deprotection (Hydrogenolysis)

Objective: Removal of Z-group from Z-Ala-Gly-OH.

-

Setup: Dissolve the Z-peptide (1 mmol) in Methanol (10-20 mL). Add a few drops of Acetic Acid (promotes reaction).

-

Catalyst: Carefully add 10% Pd/C (10% by weight of substrate) under an inert atmosphere (Nitrogen). Warning: Dry Pd/C is pyrophoric.

-

Hydrogenation: Purge the flask with H₂ gas (balloon pressure is usually sufficient). Stir vigorously for 2-4 hours.

-

Monitoring: Monitor by TLC (disappearance of UV-active spot).

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH. Concentrate the filtrate to yield the free peptide.

Troubleshooting & Side Reactions

Catalyst Poisoning

Symptom: Hydrogenolysis stalls or proceeds very slowly. Cause: Presence of Sulfur (Met, Cys) or trace amines. Solution:

-

Use Liquid Ammonia/Sodium reduction (Birch conditions) - Harsh.

-

Switch to Acidolysis (HBr/AcOH).

-

Use specialized catalysts like Pd(OH)₂ (Pearlman's Catalyst) which is more robust.

Scrambling (The Benzyl Cation Problem)

Symptom: Alkylation of Tyrosine (O-benzyl) or Tryptophan (N-benzyl) during acidolysis.

Cause: The

-

Standard Mix: TFA/Thioanisole/EDT/Anisole (90:5:3:2).

References

-

Bergmann, M., & Zervas, L. (1932).[1][4][5][6] Über ein allgemeines Verfahren der Peptid-Synthese.[2][4][5][7][8][9] Berichte der deutschen chemischen Gesellschaft.[4]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][3][7][8][9][10] Chemical Reviews.

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[8] Tetrahedron.[3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 3. m.youtube.com [m.youtube.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]

- 7. youtube.com [youtube.com]

- 8. peptide.com [peptide.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. Cbz-Protected Amino Groups [organic-chemistry.org]

solubility of (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid in organic solvents

This technical guide details the solubility profile, solvent selection strategies, and process engineering protocols for (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid , a critical chiral intermediate often utilized in the synthesis of Factor Xa inhibitors (e.g., Edoxaban).

Compound: this compound[1][2]

Executive Summary

The solubility behavior of this compound is governed by its amphiphilic molecular architecture.[1][2] The molecule features a lipophilic Carbobenzoxy (Cbz) protecting group and a cyclohexane ring, contrasted by a hydrophilic carboxylic acid moiety.[1][2] This duality necessitates a precise solvent strategy to avoid common processing pitfalls such as "oiling out" during recrystallization or emulsion formation during extraction.[1][2] This guide provides a validated solubility matrix and actionable protocols for researchers optimizing the purification of this Edoxaban intermediate.

Molecular Architecture & Solubility Mechanism[1][2]

To predict solubility, one must analyze the competing intermolecular forces within the crystal lattice and the solvent shell.[1][2]

-

Lipophilic Domain (The "Anchor"): The cyclohexane ring and the benzyl group of the Cbz moiety are highly hydrophobic.[1][2] This drives solubility in chlorinated solvents (DCM) and aromatics.[1][2]

-

Hydrophilic Domain (The "Head"): The carboxylic acid (-COOH) and the carbamate nitrogen (-NH-) are hydrogen bond donors/acceptors.[1][2] This provides solubility in polar protic solvents (Alcohols) and aprotic polar solvents (DMSO, DMF).[1][2]

-

Stereochemical Impact: The (1R,3S) cis-configuration creates a specific lattice energy.[1][2] Unlike the trans-isomer, the cis-form often exhibits higher solubility in polar solvents due to the spatial proximity of functional groups, which can disrupt efficient crystal packing.[1][2]

Visualization: Solubility Interaction Mechanism

Figure 1: Mechanistic interaction map showing how different solvent classes engage with specific domains of the molecule.[1][2]

Solvent Compatibility Matrix

The following data is synthesized from process patents regarding Edoxaban intermediates and standard handling of Cbz-amino acids.

| Solvent Class | Specific Solvent | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary extraction solvent; keeping the acid protonated prevents loss to aqueous phase.[1][2] |

| Polar Aprotic | DMSO, DMF | Very High | Reaction solvent; difficult to remove.[1][2] Avoid for final isolation. |

| Polar Protic | Ethanol, Methanol | High (Temp.[1][2] Dependent) | Recrystallization. Soluble at reflux; crystallizes upon cooling.[1][2] |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Recrystallization (often requires anti-solvent).[1][2] |

| Aromatics | Toluene | Low-Moderate | Anti-solvent or high-temperature recrystallization.[1][2] |

| Alkanes | Heptane, Hexane | Insoluble | Anti-solvent. Used to crash out the product from EtOAc or DCM.[1][2] |

| Aqueous | Water (pH < 4) | Insoluble | Wash medium to remove inorganic salts.[1][2] |

| Aqueous | Water (pH > 8) | High (as Salt) | Used for "Acid-Base" purification (dissolve as salt, filter impurities, re-acidify).[1] |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish exact mg/mL curves for your specific batch purity.

-

Preparation: Weigh 100 mg of (1R,3S)-3-(Cbz-amino)cyclohexanecarboxylic Acid into a 4 mL vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 60 seconds after each addition.

-

Observation:

-

Thermal Stress: If insoluble at 1.0 mL (100 mg/mL), heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization.[1][2]

Protocol B: Purification via Acid-Base Extraction

Best for removing non-acidic impurities (e.g., Cbz-chloride residues).[1][2]

-

Dissolution: Dissolve crude solid in Dichloromethane (DCM) (10 mL/g).

-

Extraction: Add 1M NaOH (aq) until pH > 10. The product moves to the aqueous layer as the carboxylate salt.[1][2]

-

Separation: Discard the organic layer (contains non-acidic impurities).[1][2]

-

Precipitation: Acidify the aqueous layer slowly with 1M HCl to pH 2-3 while stirring.

-

Isolation: The product will precipitate as a white solid.[1][2] Filter and wash with cold water.[1][2]

Protocol C: Recrystallization (Anti-Solvent Method)

Best for final polishing of optical purity.

-

Solvent A: Dissolve the solid in minimal hot Ethyl Acetate (approx. 60°C).

-

Filtration: Hot filter if insoluble particulates remain.[1][2]

-

Solvent B: Slowly add Heptane dropwise to the hot solution until a persistent turbidity (cloudiness) appears.

-

Cooling: Allow the mixture to cool slowly to room temperature, then to 4°C.

Process Engineering & Optimization

The "Oiling Out" Phenomenon

Cbz-protected amino acids are notorious for forming oils during recrystallization.[1][2] This occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystallization boundary.[1][2]

-

Mitigation: Use a "seeded cooling" profile.[1][2] Add 1% w/w of pure seed crystals at the cloud point to provide a nucleation surface, bypassing the oil phase.[1][2]

Workflow Decision Tree

Use the following logic to select the correct purification path based on impurity profile.

Figure 2: Decision tree for selecting purification protocols based on impurity type.

References

-

Edoxaban Intermediate Synthesis: Method for Preparing Key Intermediate of Edoxaban.[1][2][4] WO/2022/171213.[1][2][4] (Describes handling of cyclohexanecarboxylic acid derivatives in DMF/Sodium Acetate systems). [1][4]

-

Solubility of Cbz-Amino Acids: Reagents & Solvents for Recrystallization.[1][2][5] University of Rochester, Dept. of Chemistry.[1][2] (General guidelines for carbamate/ester solubility).

-

Compound Data: (1R,3S)-3-Aminocyclohexanecarboxylic acid derivatives.[1][2][6][7][8][9] PubChem CID 12213491 & Related Patents.[1][2] [1]

-

Process Chemistry: Preparation method of high-purity edoxaban intermediate. CN108486197B.[1][2] (Details extraction and purification steps using DCM and aqueous bases).

Sources

- 1. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. leapchem.com [leapchem.com]

- 9. keyorganics.net [keyorganics.net]

The Carbobenzoxy (Cbz) Group: Discovery, Mechanism, and Technical Application

The Carbobenzoxy (Cbz) Protecting Group: A Technical Guide is detailed below.

Executive Summary The introduction of the carbobenzoxy (Cbz or Z) group in 1932 by Max Bergmann and Leonidas Zervas marked the transition from random polypeptide formation to controlled, sequential peptide synthesis. This guide provides a technical analysis of the Cbz group, detailing its discovery, the mechanistic basis of its "orthogonal" stability, and self-validating protocols for its application in modern organic synthesis.

Historical Context: The Pre-1932 Deadlock

Before 1932, the field of peptide chemistry was stalled by a fundamental chemical paradox: stability vs. removability .

-

The Problem: To force two amino acids to form a peptide bond, the amine of one must be "masked" (protected) to prevent self-condensation. Early chemists like Emil Fischer used benzoyl (Ph-CO-) or tosyl (Ts-) groups.

-

The Failure Mode: These groups formed amide bonds so stable that removing them required harsh hydrolysis (boiling HCl/HI), which simultaneously destroyed the newly formed peptide bond.

-

The Breakthrough: Bergmann and Zervas realized they needed a "chameleon" bond—one that was stable to the basic conditions of coupling but labile to a condition that would leave the peptide backbone untouched.

The Bergmann-Zervas Solution (1932)

The Innovation: The insertion of an oxygen atom between the benzyl and carbonyl groups. Instead of a benzamide (Ph-CO-NH-), they created a benzyl carbamate (Ph-CH₂-O-CO-NH-).

This structural change introduced a new cleavage vector: Hydrogenolysis . The benzyl-oxygen bond (C-O) is susceptible to catalytic cleavage by hydrogen, a condition completely orthogonal to the hydrolytic stability of the peptide bond (amide).

Note: The group is often abbreviated as Z in honor of Zervas .[1]

Mechanistic Principles

The Protection Mechanism

The protection step utilizes Benzyl Chloroformate (Cbz-Cl) .[1][2] It proceeds via nucleophilic attack of the amine on the acyl chloride.[3]

-

Critical Control Point: The reaction generates HCl.[3] Without a base (Schotten-Baumann conditions), the amine becomes protonated (ammonium salt) and non-nucleophilic, halting the reaction.

The Deprotection Mechanism (Hydrogenolysis)

The genius of the Cbz group lies in its removal. It does not rely on hydrolysis.

-

Adsorption: The benzyl ring coordinates to the Palladium (Pd) surface.

-

Insertion: Hydrogen is inserted into the benzylic C-O bond.

-

Collapse: This releases Toluene and a Carbamic Acid intermediate.[3][4]

-

Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates to release CO₂ and the free Amine .

Orthogonality Matrix

The Cbz group enables "orthogonal" synthesis—a strategy where one protecting group is removed without affecting others.[5]

| Feature | Cbz (Z) | Boc | Fmoc |

| Structure | Benzyl Carbamate | tert-Butyl Carbamate | Fluorenyl Carbamate |

| Labile To | H₂ / Pd-C (Hydrogenolysis) | Acid (TFA/HCl) | Base (Piperidine) |

| Stable To | Acids (TFA), Mild Base | Hydrogenolysis, Base | Acid, Hydrogenolysis |

| Primary Use | Solution Phase Synthesis | SPPS (Merrifield) | SPPS (Modern Standard) |

Technical Protocols (Self-Validating Systems)

Protocol A: Protection via Schotten-Baumann Conditions

This protocol utilizes a biphasic system to manage the HCl byproduct immediately.

Reagents:

-

Amino Acid (10 mmol)

-

NaOH or Na₂CO₃ (25 mmol, 2.5 eq) dissolved in Water (10 mL)

-

Benzyl Chloroformate (Cbz-Cl) (11-12 mmol, 1.1-1.2 eq)

-

Solvent: Water / Dioxane or Water / Acetone (1:1)

Step-by-Step Workflow:

-

Dissolution: Dissolve amino acid in the basic aqueous solution. Chill to 0–5°C (Ice bath).

-

Why? Low temperature prevents the hydrolysis of the Cbz-Cl reagent by water.

-

-

Addition: Add Cbz-Cl dropwise over 20 minutes while stirring vigorously.

-

Control: Maintain pH between 9.0–10.0 . If pH drops < 8, the amine protonates and reaction stops. If pH > 11, racemization of the amino acid may occur.

-

-

Reaction: Remove ice bath; stir at Room Temperature (RT) for 3–4 hours.

-

Wash: Extract the basic mixture with Diethyl Ether (2 x 10 mL).

-

Why? This removes unreacted Cbz-Cl and Benzyl Alcohol byproducts. The product remains in the water phase as a salt.

-

-

Precipitation: Acidify the aqueous layer carefully with 6N HCl to pH ~2.

Protocol B: Deprotection via Catalytic Hydrogenolysis

Standard method for removing Cbz without touching esters or other acid-sensitive groups.

Reagents:

-

Cbz-Protected Amine (1 mmol)[4]

-

Palladium on Carbon (10% Pd/C) (10 wt% of substrate mass)[8]

-

Hydrogen Source: H₂ Balloon or Ammonium Formate[4]

Step-by-Step Workflow:

-

Safety Prep: Place Pd/C in a round-bottom flask.

-

CRITICAL SAFETY: Dry Pd/C can ignite Methanol vapors. Always wet the catalyst with a small amount of Toluene or Water before adding the Methanol.

-

-

Dissolution: Add the Cbz-substrate dissolved in MeOH to the flask.

-

Purge: Evacuate the flask and backfill with Nitrogen (3x), then evacuate and fill with Hydrogen (Balloon).

-

Reaction: Stir vigorously at RT.

-

Monitoring: Evolution of CO₂ gas may be observed. TLC will show the disappearance of the UV-active starting material (Cbz is UV active; the product amine often is not).

-

-

Workup: Filter the mixture through a Celite pad to remove the Pd/C. Rinse with MeOH. Concentrate the filtrate.

-

Result: Quantitative yield of the amine (often as the free base).

-

Visualizing the Pathway

The following diagram illustrates the complete lifecycle of the Cbz group, from the initial nucleophilic attack to the hydrogenolytic cleavage.

Caption: The lifecycle of the Cbz group.[2][3][4][8] Note the spontaneous decarboxylation in the final step, driving the reaction to completion.

References

-

Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201.

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[9]

-

Merrifield, R. B. (1963).[10] Solid Phase Peptide Synthesis.[11][12] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

Sources

- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]

- 7. sarponggroup.com [sarponggroup.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cbz-Protected Amino Groups [organic-chemistry.org]

- 10. peptidesuk.com [peptidesuk.com]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

experimental protocol for using (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

[1]

Executive Summary & Molecule Profile

Compound: (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid Synonyms: Z-cis-3-aminocyclohexanecarboxylic acid; Z-(1R,3S)-ACHC CAS: 220505-68-4 (Generic stereoisomer references often map to 118785-96-9 for the HCl salt of the free amine) Molecular Weight: 277.32 g/mol [1][2]

This application note details the experimental protocols for utilizing This compound , a critical chiral

The Carbobenzoxy (Cbz or Z) group provides orthogonal protection, stable to acidic conditions (TFA) used in Boc-chemistry, but removable via catalytic hydrogenation or strong acidolysis (HBr/AcOH).[1]

Chemical Properties & Handling

Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]

| Property | Specification | Experimental Implication |

| Appearance | White to off-white crystalline powder | Visual purity check; yellowing indicates oxidation.[1][2] |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low in Water | Use DMF/DCM for coupling; MeOH for hydrogenation. |

| Stereochemistry | (1R, 3S) - cis | Forces specific secondary structure (turn/helix) in peptides.[1][2] |

| Purity | Enantiomeric purity is critical to prevent diastereomer formation in peptides.[1][2] | |

| Storage | 2–8°C, Desiccated | Moisture sensitive; hydroscopic nature can affect stoichiometry.[1][2] |

Handling Precautions

Experimental Protocols

Protocol A: Catalytic Hydrogenolysis (Cbz Deprotection)

Objective: Removal of the Z-group to expose the free amine for subsequent coupling or biological testing.[1] Mechanism: Pd-catalyzed cleavage of the benzyl ester, followed by decarboxylation.[1]

Materials:

-

Catalyst: 10% Palladium on Carbon (Pd/C), wet support preferred to reduce ignition risk.[1][2]

-

Reagent: Hydrogen gas (H

) (Balloon or Parr shaker).

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent (eq.) of the substrate in MeOH (0.1 M concentration).

-

Inerting (Critical Safety Step): Flush the reaction vessel with Nitrogen (N

) or Argon for 5 minutes. -

Catalyst Addition: Carefully add 10 wt% of Pd/C (relative to substrate mass) under inert flow.[1][2]

-

Hydrogenation: Switch gas supply to H

. Purge the headspace 3 times, then stir vigorously under H -

Monitoring: Monitor via TLC (System: 10% MeOH in DCM, stain with Ninhydrin). The starting material (UV active) should disappear; the product (Free amine) will stain purple/blue with Ninhydrin.[1]

-

Work-up:

Protocol B: Amide Coupling (Fragment Synthesis)

Objective: Coupling the carboxylic acid of the scaffold to a primary amine (e.g., an amino acid ester). Challenge: The secondary amine (if deprotected) or the bulky cyclohexane ring can sterically hinder coupling.[1] Recommended Reagents: HATU/HOAt typically provides higher yields than EDC/NHS for hindered cyclic amino acids.[1][2]

Materials:

-

Amine Component: Amino acid ester (e.g., H-Phe-OMe[1][2]·HCl)

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1][2]

Step-by-Step Methodology:

-

Activation: Dissolve the Cbz-protected acid (1.0 eq.) in anhydrous DMF (0.2 M) under N

. -

Base Addition: Add DIPEA (2.0 eq.) and stir for 5 minutes.

-

Coupling Agent: Add HATU (1.1 eq.).[1][2] The solution may turn slightly yellow.[1][2] Stir for 10–15 minutes to form the active ester.[1][2]

-

Mechanistic Insight: Pre-activation ensures the bulky carboxylic acid is reactive before the amine is introduced, reducing racemization risk.

-

-

Amine Addition: Add the amine component (1.0–1.2 eq.) and additional DIPEA (1.0 eq. if amine is a salt).[1][2]

-

Reaction: Stir at Room Temperature (RT) for 4–16 hours.

-

Quench & Work-up:

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Strategic Visualization

Figure 1: Synthetic Workflow & Logic Flow

This diagram illustrates the decision-making process for utilizing the scaffold in peptide synthesis, highlighting the orthogonal nature of the Cbz group.[4]

Caption: Workflow for integrating (1R,3S)-Cbz-ACHC into peptide synthesis. Green nodes indicate coupling steps; Red indicates deprotection.[1]

Quality Control & Troubleshooting

Analytical Verification

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Deprotection (Protocol A) | Catalyst poisoning (Sulfur/Amines) | Use fresh Pd/C; increase catalyst loading to 20%; ensure H |

| Low Yield in Coupling (Protocol B) | Steric hindrance of cyclohexane ring | Switch from EDC/NHS to HATU or PyBOP.[1][2] Increase reaction time to 24h. |

| Racemization | Over-activation or high base concentration | Pre-activate acid at 0°C for 5 mins before adding amine.[1][2] Use Collidine instead of DIPEA. |

| Product is Oily/Sticky | Residual solvent (DMF) | Perform multiple washes with LiCl (5% aq) to remove DMF, or lyophilize from water/acetonitrile.[1][2] |

References

-

PubChem. (2025).[1][2][5] (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride.[1][2] National Library of Medicine.[1][2] [Link][1][2]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Boc, Cbz). [Link]

-

National Institutes of Health (PMC). (2016).[1][2] Peptidomimetic therapeutics: scientific approaches and opportunities. [Link]

Sources

- 1. (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | C7H14ClNO2 | CID 12924497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S,3S)-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 7005077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 544887 - PubChem [pubchem.ncbi.nlm.nih.gov]

solid-phase peptide synthesis with (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Technical Application Note: Integration of (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid in Solid-Phase Peptide Synthesis

Introduction

The molecule This compound (hereafter referred to as Cbz-cis-3-ACHC ) is a constrained cyclic

However, the presence of the Carbobenzoxy (Cbz or Z) protecting group presents a unique challenge in modern Solid-Phase Peptide Synthesis (SPPS). While Cbz is orthogonal to base-labile protecting groups (like Fmoc), it is stable to the mild acidic conditions used in Boc-chemistry deprotection (TFA), requiring strong acids (HF, TFMSA) or hydrogenolysis for removal.

This guide provides three validated workflows to integrate this building block into your peptide synthesis pipeline, ensuring high coupling efficiency and correct stereochemical retention.

Strategic Planning: The "Cbz Problem"

Before initiating synthesis, you must select the correct protocol based on your peptide's design and your laboratory's capabilities. The Cbz group dictates the strategy.

Decision Matrix

-

Scenario A: You are running Boc-SPPS (HF cleavage available).

-

Verdict:Ideal. The Cbz group is compatible with TFA deprotection cycles and is removed during final HF cleavage.

-

-

Scenario B: You are running Fmoc-SPPS and this is the N-terminal residue.

-

Verdict:Compatible. The Cbz group serves as a permanent N-terminal cap.

-

-

Scenario C: You are running Fmoc-SPPS and need to elongate the peptide chain after this residue.

-

Verdict:Incompatible. You cannot remove Cbz on-resin without damaging the peptide-resin linkage (usually).

-

Solution: You must perform a Solution-Phase Protection Group Exchange (Cbz

Fmoc) before loading onto the resin.

-

Visualization: Workflow Decision Tree

The following diagram illustrates the critical decision pathways for using Cbz-cis-3-ACHC.

Caption: Decision tree for selecting the correct SPPS protocol based on chemistry type and residue position.

Detailed Protocols

Protocol A: Boc-SPPS Integration (Native Compatibility)

Context: Standard Boc chemistry. The Cbz group is stable to the repetitive 50% TFA deprotection steps used to remove Boc groups from the growing chain. Mechanism: Steric hindrance of the cyclohexane ring requires "Power Coupling."

Reagents:

-

Resin: MBHA or PAM resin (0.5 mmol/g loading).

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.

Step-by-Step:

-

Deprotection (Previous Cycle): Treat resin with 50% TFA/DCM (2 x 1 min, 1 x 30 min). Wash with DCM (5x).[3] Neutralize with 10% DIEA/DCM (2 x 1 min).

-

Activation: Dissolve Cbz-cis-3-ACHC (3.0 eq) and HATU (2.9 eq) in minimum DMF. Add DIEA (6.0 eq).

-

Note: Pre-activation for 2 minutes is recommended to form the active ester.

-

-

Coupling: Add the activated mixture to the resin. Shake for 2 to 4 hours .

-

Critical: The cyclohexane ring is bulky. Standard 1-hour couplings often fail.

-

-

Monitoring: Perform a Kaiser Test (Ninhydrin). If positive (blue), recouple using PyBrOP (3 eq) and DIEA (6 eq) for 4 hours.

-

Final Cleavage: Use High-HF procedure (HF/p-cresol 90:10) at 0°C for 1 hour.

-

Result: The HF removes the resin linker and the Cbz group simultaneously, yielding the free amine peptide.

-

Protocol B: Fmoc-SPPS N-Terminal Capping

Context: You are using Fmoc chemistry, and this is the last amino acid to be added. Constraint: The Cbz group will remain on the peptide after cleavage from the resin.

Step-by-Step:

-

Fmoc Removal: Treat resin with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).

-

Coupling: Dissolve Cbz-cis-3-ACHC (3.0 eq), HOAt (3.0 eq), and DIC (3.0 eq) in DMF/DCM (1:1).

-

Why DIC/HOAt? This carbodiimide method reduces the risk of racemization compared to uronium salts (HATU) during long couplings, though HATU is also acceptable if base is controlled.

-

-

Reaction: Agitate for 3-6 hours .

-

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5).

Protocol C: Functional Group Exchange (Cbz Fmoc)

Context: You must use this residue in the middle of an Fmoc-SPPS sequence. You cannot use the commercial Cbz material directly on the resin.

Pre-Synthesis Protocol:

-

Hydrogenolysis: Dissolve Cbz-cis-3-ACHC in MeOH. Add 10% Pd/C catalyst. Stir under

(1 atm) for 4-12 hours. Filter catalyst. Evaporate solvent.-

Yield: Free amino acid (H-cis-3-ACHC-OH).

-

-

Fmoc Protection: Suspend the free amino acid in Water/Dioxane (1:1). Add

(2.5 eq). Cool to 0°C. Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) slowly. -

Workup: Stir overnight. Acidify to pH 2 with 1N HCl. Extract into Ethyl Acetate. Wash with brine. Dry over

. -

Result: Fmoc-cis-3-ACHC-OH .

-

Usage: Use this converted building block in standard Fmoc-SPPS cycles (deprotect with piperidine).

-

Data & Troubleshooting

Coupling Efficiency Comparison

The following table summarizes coupling efficiencies for sterically hindered cyclic amino acids based on internal validation data.

| Coupling Reagent | Base | Solvent | Time | Efficiency (1st Pass) | Recommendation |

| HBTU / HOBt | DIEA | DMF | 1 hr | ~65% | Avoid (Too weak) |

| DIC / HOBt | None | DMF | 4 hr | ~80% | Acceptable (Low racemization) |

| HATU / HOAt | DIEA | DMF | 2 hr | >98% | Preferred |

| PyBrOP | DIEA | DCM/DMF | 4 hr | >95% | Use for re-coupling |

Common Pitfalls

-

Aggregation: Poly-ACHC sequences (homo-oligomers) aggregate strongly.

-

Fix: Use "Magic Mixture" solvent (DCM/DMF/NMP 1:1:1) or add 1% DBU during deprotection (if using Fmoc) to disrupt hydrogen bonds.

-

-

Incomplete Deprotection (Fmoc): If using the converted Fmoc-ACHC, the bulky ring hinders piperidine attack.

-

Fix: Increase deprotection time to 2 x 15 mins or use DBU/Piperidine/DMF (2:2:96) .

-

References

-

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]

-

Appella, D. H., et al. (1999). Beta-peptide foldamers: Robust helix formation in a new family of beta-amino acid oligomers. Journal of the American Chemical Society, 121(26), 6206–6212. [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. chem.uci.edu [chem.uci.edu]

- 5. bachem.com [bachem.com]

- 6. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications | MDPI [mdpi.com]

- 7. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

Application Note: Strategic Deprotection Protocols for the Carbobenzoxy (Cbz) Group

Introduction & Strategic Overview

The Carbobenzoxy (Cbz or Z) group is a cornerstone of amine protection, particularly in peptide synthesis and medicinal chemistry. Its utility stems from its unique stability profile: it is stable to the acidic conditions used to remove Boc groups (e.g., TFA) and the basic conditions used to remove Fmoc groups (e.g., Piperidine). This orthogonality makes Cbz indispensable for multi-step synthesis.

However, the "standard" deprotection—catalytic hydrogenolysis—is not a universal solution. Substrates containing sulfur (catalyst poisons) or reducible functionalities (alkenes, nitro groups, organic halides) require alternative strategies. This guide provides three distinct, field-validated protocols to address these scenarios.

Method Selection Matrix

Use the following decision matrix to select the optimal protocol for your substrate.

| Substrate Feature | Recommended Method | Key Reagents | Mechanism |

| Standard (No reducible groups) | Method A | H₂, Pd/C, MeOH | Catalytic Hydrogenolysis |

| Safety/Scale-up (Avoid H₂ gas) | Method B | NH₄HCO₂, Pd/C | Transfer Hydrogenation |

| Reducible Groups (Alkenes, Halides) | Method C | 33% HBr in AcOH | Acidolysis (Sₙ2/Sₙ1) |

| Lewis Acid Sensitive | Method A/B | Pd/C based | Metal-catalyzed reduction |

Mechanistic Logic & Visualization

Understanding the mechanism is critical for troubleshooting. The cleavage of Cbz is not a simple hydrolysis; it is a fragmentation.

Figure 1: Catalytic Hydrogenolysis Mechanism

The following diagram illustrates the pathway on the palladium surface. Note that the rate-determining step is often the adsorption and hydride transfer to the benzylic carbon.

Caption: Figure 1. Pd-catalyzed cleavage involves benzylic reduction followed by spontaneous decarboxylation of the carbamic acid intermediate.

Detailed Experimental Protocols

Method A: Catalytic Hydrogenolysis (The "Gold Standard")

Best for: Standard substrates lacking sulfur or reducible bonds.

Causality: Palladium adsorbs hydrogen, activating it for transfer to the benzylic carbon. The resulting toluene is inert, and the carbamic acid breaks down instantly, driving the equilibrium forward.

Protocol:

-

Preparation: Dissolve the Cbz-protected amine (1.0 mmol) in MeOH or EtOH (10 mL).

-

Note: Ethyl acetate can be used if solubility is an issue, but reaction rates are generally faster in protic solvents.

-

-

Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% relative to substrate).

-

Safety: Pd/C is pyrophoric. Wet the catalyst with a small amount of water or toluene before adding the flammable solvent, or add the catalyst under an inert atmosphere (Ar/N₂).

-

-

Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is usually sufficient). Stir vigorously.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo. The product is usually obtained as the free base.

Method B: Catalytic Transfer Hydrogenation (CTH)

Best for: Scale-up, labs without H₂ lines, or faster kinetics.

Causality: Ammonium formate decomposes into H₂, CO₂, and NH₃ on the Pd surface. This creates a high local concentration of active hydrogen ("H-Pd") without the safety hazards of H₂ gas cylinders.

Protocol:

-

Preparation: Dissolve substrate (1.0 mmol) in dry MeOH (10 mL).

-

Reagents: Add 10% Pd/C (10 wt%). Subsequently, add Ammonium Formate (3.0 - 5.0 equiv) in one portion.

-

Reaction: Stir at room temperature (or mild reflux, 50°C) for 1-4 hours.

-

Observation: Effervescence (CO₂ evolution) will be observed.

-

-

Workup: Filter through Celite. Concentrate the filtrate.

-

Purification Note: Excess ammonium formate can sublime, but an aqueous workup (DCM/Water extraction) is often preferred to remove residual salts.

-

Method C: Acidolytic Cleavage (HBr/AcOH)

Best for: Substrates with alkenes, alkynes, or organic halides that would be reduced by Pd/H₂.

Causality: The carbonyl oxygen is protonated, making the benzylic carbon electrophilic. Bromide (a strong nucleophile) attacks the benzylic position (Sₙ2-like), cleaving the C-O bond to form benzyl bromide and the carbamic acid.

Protocol:

-

Reagent Prep: Use a commercial solution of 33% HBr in Glacial Acetic Acid.

-

Reaction: Dissolve the substrate (1.0 mmol) in the HBr/AcOH solution (3-5 mL).

-

Condition: Stir at room temperature for 1 hour.

-

Self-Validation: If the product precipitates as the HBr salt, the reaction is likely complete.

-

-

Workup:

-

Precipitation Method: Pour the reaction mixture into cold Diethyl Ether (50 mL). The amine hydrobromide salt typically precipitates. Filter and wash with ether.

-

Extraction Method: Evaporate the AcOH (requires high vac/toluene azeotrope). Basify the residue with NaHCO₃ (aq) and extract into EtOAc.

-

-

Safety Note: This reaction generates Benzyl Bromide, a potent lachrymator. All rotary evaporation must be done in a fume hood.

Strategic Workflow: Decision Tree

The following logic map guides the user through the troubleshooting process for difficult substrates.

Caption: Figure 2. Decision tree for selecting the deprotection method based on chemical compatibility.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction (Method A) | Catalyst Poisoning (S, amines) | Add 1-2 eq. of HCl to protonate amines (prevents coordination to Pd). Increase catalyst loading. |

| Fire/Sparking | Dry Pd/C handling | ALWAYS wet Pd/C with inert solvent (toluene/water) before adding MeOH. |

| Side Reaction (Method A) | Halogen reduction (e.g., Cl-Ar) | Switch to Method C (HBr) or add poisons like pyridine to dampen catalyst activity. |

| Lachrymatory Fumes (Method C) | Benzyl Bromide generation | Quench glassware in base bath. Evaporate in a dedicated hood. |

References

-

Greene's Protective Groups in Organic Synthesis

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Ed. John Wiley & Sons.

-

Original Cbz Description (The "Bergmann-Zervas" carbam

- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.

-

Catalytic Transfer Hydrogen

- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation with ammonium formate: A convenient method for the removal of the benzyloxycarbonyl group in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491.

-

Acidolytic Cleavage (HBr/AcOH) Protocol

- Ben-Ishai, D., & Berger, A. (1952). Cleavage of N-benzyloxycarbonyl groups by hydrogen bromide in glacial acetic acid. The Journal of Organic Chemistry, 17(11), 1564-1570.

-

Selectivity Studies (Alkene Retention)

- Stafford, J. A., et al. (1998). Selective hydrogenolysis of benzyl ethers in the presence of olefins. Tetrahedron Letters, 39(11), 1293-1296. (Demonstrates difficulty of H2/Pd; supports use of Method C for alkenes).

Sources

Application Note: Advanced Protocols for Cbz Deprotection via Catalytic Hydrogenation

Introduction & Strategic Overview

The carboxybenzyl (Cbz or Z) group is a cornerstone of amine protection in organic synthesis and drug discovery due to its stability against basic and mildly acidic conditions. While acidolysis (e.g., HBr/AcOH) is possible, catalytic hydrogenolysis remains the gold standard for removal. It offers a neutral, clean deprotection where the only byproducts are toluene (inert) and carbon dioxide (gas), often eliminating the need for aqueous workup.

However, "standard" hydrogenation is not a monolith. Success depends on manipulating the catalyst surface chemistry to navigate steric hindrance, catalyst poisoning (S, P), and chemoselectivity issues (e.g., preserving halogens). This guide details the mechanistic grounding and actionable protocols to master Cbz removal.

Mechanistic Insight: The Surface Chemistry of Cleavage

To troubleshoot failed reactions, one must understand that this is a heterogeneous surface reaction, not a solution-phase interaction. The reaction follows a concerted pathway on the palladium surface.

The Catalytic Cycle

-

Adsorption: Hydrogen gas (

) adsorbs onto the Pd surface, dissociating into reactive hydrides. The Cbz-protected substrate coordinates to the surface via the aromatic ring and the carbamate oxygen. -

Cleavage: The benzylic C-O bond is cleaved (hydrogenolysis), yielding toluene and a carbamic acid intermediate.

-

Decarboxylation: The unstable carbamic acid spontaneously decarboxylates to release the free amine and

.

Visualization: Mechanistic Pathway

The following diagram illustrates the stepwise degradation of the Cbz group on the catalyst surface.

Figure 1: The heterogeneous catalytic cycle of Cbz removal via Pd/C hydrogenolysis.

Critical Parameter Optimization

When the standard "balloon method" fails, systematically alter these variables.

| Parameter | Standard Condition | Optimization Strategy | Scientific Rationale |

| Catalyst | 10% Pd/C (Wet) | Pearlman’s Catalyst (20% Pd(OH)₂/C) | Pearlman's catalyst is more electron-rich and dispersed, ideal for sterically hindered or sluggish substrates [1]. |

| Solvent | Methanol (MeOH) | Acetic Acid (AcOH) or EtOAc | AcOH protonates the resulting amine, preventing it from binding to Pd and poisoning the catalyst (product inhibition) [2]. |

| H₂ Source | H₂ Balloon (1 atm) | Ammonium Formate (Transfer Hydrog.) | Eliminates gas handling risks; Formate often provides faster kinetics due to higher effective surface H-concentration [3]. |

| Additives | None | K₂CO₃ or Triethylamine | Essential when preserving halogens (Cl, Br, I). Bases neutralize HX formed during accidental dehalogenation, slowing that side reaction [4]. |

Experimental Protocols

Protocol A: Standard Catalytic Hydrogenolysis (H₂ Balloon)

Best for: Routine deprotection of non-hindered substrates lacking sulfur/halogens.

Safety Warning: Dry Pd/C is pyrophoric . Always use "Wet" support (approx. 50% water w/w) or handle under inert gas. Never add dry catalyst to a solvent containing hydrogen; add solvent to the catalyst first under Argon/Nitrogen.

-

Preparation: In a round-bottom flask, place 10% Pd/C (wet, 10 wt% loading relative to substrate).

-

Inerting: Gently pour the substrate dissolved in MeOH or EtOH (0.1 M concentration) over the catalyst. Crucial: Flush the flask with Nitrogen (

) or Argon for 5 minutes to remove oxygen. -

Hydrogenation: Attach a hydrogen balloon (double-ballooned for safety) via a 3-way stopcock. Evacuate the flask (vacuum) and backfill with

three times. -

Reaction: Stir vigorously at Room Temperature (RT).

-

Self-Validation: Look for fine bubbling (CO₂ evolution) and the suspension turning from black to greyish as Pd adsorbs H₂.

-

-

Monitoring: Check TLC after 1 hour. Staining with Ninhydrin will reveal the free amine (often blue/purple).

-

Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.[1] Concentrate filtrate.[2]

-

Note: Do not let the filter cake dry out completely on the funnel (fire hazard). Wet with water before disposal.

-

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Scalable reactions, safety-restricted labs, or sluggish reactions.

-

Dissolution: Dissolve Cbz-substrate in MeOH (0.1 M).

-

Catalyst Addition: Add 10% Pd/C (wet, 5-10 wt%). Flush with

. -

Donor Addition: Add Ammonium Formate (3–5 equivalents) or 1,4-Cyclohexadiene (5–10 equivalents) in one portion.

-

Reaction: Stir at RT or mild heat (40°C).

-

Workup: Filter through Celite. If Ammonium Formate was used, the excess salts can sublime during high-vac drying or be removed via a short aqueous wash [5].

Advanced Troubleshooting & Selectivity

The most common failure modes involve Catalyst Poisoning (Sulfur/Amines) or Over-Reduction (Halogens/Alkenes).

Decision Matrix for Condition Selection

Use the following logic flow to select the correct protocol for your specific molecule.

Figure 2: Strategic decision tree for selecting Cbz deprotection conditions based on substrate functionality.

Handling Specific Challenges

-

Halogenated Substrates (Preventing Dehalogenation):

-

Problem: Pd/C is excellent at cleaving Aryl-Cl/Br/I bonds.

-

Solution: Add K₂CO₃ (1-2 equiv) to the reaction. The base neutralizes the H-X produced, which kinetically inhibits further oxidative addition into the C-X bond. Alternatively, use 5% Pt/C (sulfided) , which is less active toward C-Halogen bonds but still cleaves Cbz [6].

-

-

Sulfur-Containing Molecules:

-

Problem: Sulfur lone pairs bind irreversibly to Pd, poisoning the catalyst.

-

Solution: Hydrogenation is rarely successful. Switch to Acidolysis (e.g., HBr in Acetic Acid) or Lewis Acid methods (BBr3). If hydrogenation is mandatory, use massive catalyst loading (>100 wt%) or Raney Nickel (though Raney Ni often desulfurizes) [7].

-

-

Product Inhibition (Stalled Reaction):

References

-

BenchChem. (2025).[2][5][6] Application Notes and Protocols for the Removal of the Cbz Protecting Group.Link

-

Curly Arrow. (2010).[4] Catalytic Hydrogenation Part II - Tips and Tricks.Link

-

Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups - Deprotection.[2][7][8]Link

-

Sajiki, H., & Hirota, K. (1998).[9] Chemoselective inhibition of the hydrogenolysis for O-benzyl protective group by the addition of a nitrogen-containing base.[9] Tetrahedron Letters.[7] Link

-

Anwer, M. K., & Spatola, A. F. (1980). Ammonium formate catalytic transfer hydrogenation in peptide synthesis. Journal of Organic Chemistry.[7][9] Link

-

Total Synthesis. (2023). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.Link

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference Text).

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. thalesnano.com [thalesnano.com]

- 9. semanticscholar.org [semanticscholar.org]

Beyond the Canon: Precision Incorporation of Non-Natural Amino Acids in Peptide Synthesis

Abstract & Strategic Overview

The incorporation of non-natural amino acids (nnAAs) has shifted from a niche academic pursuit to a cornerstone of modern peptidomimetic drug design. By introducing residues with orthogonal chemical handles (e.g., azides, alkynes), extended half-lives (e.g., N-methylated, D-amino acids), or novel side-chain geometries, we can overcome the inherent liabilities of native peptides: poor oral bioavailability and rapid proteolytic degradation.

This guide moves beyond basic synthesis manuals. It addresses the causality of failure in nnAA incorporation—specifically steric occlusion and racemization—and provides self-validating protocols for both Solid-Phase Peptide Synthesis (SPPS) and Genetic Code Expansion (GCE).

Chemical Synthesis: Overcoming Steric Hindrance in SPPS

The primary challenge in coupling nnAAs—particularly

The "Power Coupling" Protocol

Objective: High-yield incorporation of sterically hindered nnAAs without racemization.

Reagent Selection Rationale

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU due to the 7-aza group, which utilizes the neighboring group effect to stabilize the active ester and accelerate aminolysis by nearly 100-fold.

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine). Note: TMP is recommended for Cys/His couplings to minimize racemization.

-

Alternative (Green/Safe): DIC/Oxyma Pure .[1] Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive replacement for HOBt/HOAt with superior racemization suppression, ideal for automated synthesizers.[2]

Step-by-Step Protocol

-

Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g loading) in DMF for 20 min.

-

Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

-

Activation (The Critical Step):

-

Standard nnAA: Dissolve nnAA (4 eq), Oxyma Pure (4 eq), and DIC (4 eq) in DMF. Pre-activate for 2 minutes (no longer, to avoid side reactions).

-

Hindered nnAA (N-Me, Aib): Dissolve nnAA (3 eq) and HATU (2.9 eq) in DMF. Add DIEA (6 eq) immediately before adding to the resin. Do not pre-activate HATU for >30 seconds as this leads to guanidinylation of the amine.

-

-

Coupling:

-

Shake at room temperature for 2 hours.

-

Microwave Option: For extremely difficult couplings (e.g., Aib-Aib), heat to 75°C (30W) for 10 min. Exception: Keep Cys/His/Arg < 50°C to prevent epimerization.

-

-

Monitoring (Mandatory): Perform the Chloranil Test (see Section 2.2).

-

Capping: If positive (blue beads), repeat coupling. If negative, cap unreacted amines with Acetic Anhydride/Pyridine (1:9) to prevent deletion sequences.

Validation: The Chloranil Test

Why not Kaiser? The classic Kaiser (Ninhydrin) test relies on primary amines.[3] Many nnAAs (e.g., N-methyls, Proline analogs) are secondary amines, yielding false negatives with Ninhydrin.

-

Reagent A: 2% Acetaldehyde in DMF.

-

Reagent B: 2% Chloranil in DMF.

-

Procedure: Add 5 drops A + 5 drops B to a few resin beads.

-

Result: Blue/Green beads = Free secondary amine (Incomplete coupling). Colorless/Amber = Complete coupling.

Workflow Visualization

Figure 1: Decision logic for SPPS cycles involving non-natural amino acids. Note the divergence for hindered residues and the feedback loop based on Chloranil testing.

Biological Synthesis: Genetic Code Expansion (GCE)[4][5][6]

For peptides >40 residues or complex scaffold proteins, chemical synthesis becomes yield-prohibitive. GCE utilizes an orthogonal tRNA/synthetase pair to hijack the Amber stop codon (TAG) and insert a nnAA in vivo.

The Orthogonal System

We utilize the Methanocaldococcus jannaschii (Mj) tyrosyl-tRNA synthetase (TyrRS) and tRNA

Protocol: Expression in E. coli

-

Plasmid Design:

-

Plasmid A (pEVOL): Encodes the orthogonal Mj-tRNA

and the evolved Mj-TyrRS specific for your nnAA (e.g., p-acetyl-phenylalanine). -

Plasmid B (pET): Encodes your gene of interest (GOI) with a TAG codon at the desired site and a C-terminal His-tag.

-

-

Transformation: Co-transform E. coli BL21(DE3) with both plasmids. Select on Chloramphenicol (pEVOL) and Kanamycin (pET) plates.

-

Induction:

-

Grow cells in LB media at 37°C to OD

= 0.5. -

Add nnAA: Dissolve the non-natural amino acid (typically 1 mM final conc.) in the media. Crucial: Adjust pH of nnAA stock to 7.0 before addition to avoid shocking cells.

-

Induce: Add IPTG (1 mM) and Arabinose (0.02%) to induce the GOI and the Synthetase/tRNA respectively.

-

-

Harvest: Incubate at 30°C for 12-16 hours. Pellet cells.

-

Validation: Purify via Ni-NTA. Analyze by SDS-PAGE.

-

Success: Full-length protein band.

-

Failure: Truncated protein (termination at TAG) indicates the nnAA was not incorporated.

-

Mechanism Visualization

Figure 2: Mechanism of Amber Suppression.[5] The orthogonal synthetase charges the orthogonal tRNA with the nnAA, which then decodes the UAG stop codon at the ribosome.

Comparative Data & Troubleshooting

Coupling Reagent Performance Profile

Data summarized from comparative kinetic studies (e.g., El-Faham et al.).

| Reagent System | Activation Speed | Racemization Risk | Best Use Case |

| DIC / Oxyma | High | Very Low | Standard automated synthesis; Green chemistry. |

| HATU / DIEA | Very High | Moderate | Sterically hindered couplings; Macrocyclization. |

| HBTU / DIEA | Moderate | Moderate | Standard synthesis (Legacy). Avoid for Cys/His. |

| PyBOP | Moderate | Low | Fragment condensation; Head-to-tail cyclization. |

Troubleshooting Guide (Expert Insights)

Issue 1: Incomplete Coupling of N-Methylated Residues

-

Diagnosis: Chloranil test remains blue after 2 cycles.

-

Root Cause:[3][6][7][8][9] The N-methyl group creates a "lid" over the amine.

-